molecular formula C10H9F B574605 5-Fluoro-1-methyl-1H-indene CAS No. 170941-20-5

5-Fluoro-1-methyl-1H-indene

Cat. No.: B574605
CAS No.: 170941-20-5
M. Wt: 148.18
InChI Key: ZWDJNGVEZDTETR-UHFFFAOYSA-N
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Description

5-Fluoro-1-methyl-1H-indene is a fluorinated aromatic hydrocarbon that serves as a versatile synthetic intermediate in advanced chemical and pharmaceutical research. The indene core structure is a privileged scaffold in medicinal chemistry, particularly in the development of novel tubulin polymerization inhibitors . Such inhibitors, often based on dihydro-1H-indene derivatives, are investigated for their potent anti-angiogenic and antiproliferative activities, making them promising candidates in anticancer research for inducing cell cycle arrest and apoptosis . Furthermore, indene derivatives, especially 1H-indene-1,3(2H)-dione, have gained significant importance in materials science as highly efficient end-capped electron-accepting units in non-fullerene organic solar cells (OSCs) . The incorporation of these units into small molecule donors helps achieve superior open-circuit voltage and power conversion efficiency due to their strong electron-withdrawing capabilities and well-defined molecular structures . The specific introduction of a fluorine atom and a methyl group on the indene core in this compound is designed to fine-tune its electronic properties, lipophilicity, and metabolic stability, thereby enhancing its value for structure-activity relationship (SAR) studies and the development of new therapeutic agents and organic electronic materials. This product is intended for research purposes only.

Properties

CAS No.

170941-20-5

Molecular Formula

C10H9F

Molecular Weight

148.18

IUPAC Name

5-fluoro-1-methyl-1H-indene

InChI

InChI=1S/C10H9F/c1-7-2-3-8-6-9(11)4-5-10(7)8/h2-7H,1H3

InChI Key

ZWDJNGVEZDTETR-UHFFFAOYSA-N

SMILES

CC1C=CC2=C1C=CC(=C2)F

Synonyms

1H-Indene,5-fluoro-1-methyl-(9CI)

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry Applications

5-Fluoro-1-methyl-1H-indene serves as a crucial building block in the synthesis of various biologically active compounds. Its derivatives have been investigated for their potential therapeutic effects, particularly in anti-inflammatory and anticancer treatments.

Recent studies have highlighted the potential of this compound derivatives as anticancer agents. Research has shown that certain dihydro-1H-indene derivatives exhibit significant antiproliferative activity against various cancer cell lines.

Case Study: Dihydro-1H-Indene Derivatives

In a study evaluating dihydro-1H-indene derivatives, compounds derived from this compound demonstrated inhibition rates above 50% at concentrations as low as 0.1 µM. Specific compounds such as 12d and 12q showed inhibition rates of 78.82% and 83.61%, respectively .

Table 2: Antiproliferative Activity of Dihydro-1H-Indene Derivatives

CompoundInhibition Rate (%) at 0.1 µMRemarks
12d78.82High potency
12q83.61High potency
12tVariableIndole derivative

Synthetic Applications

Beyond its medicinal properties, this compound is utilized in organic synthesis as a versatile intermediate for creating various functionalized compounds. Its reactivity allows it to participate in multiple types of chemical transformations.

Case Study: Synthesis of Chiral Drugs

The compound has been employed in the synthesis of chiral drugs through asymmetric transformations, leveraging its fluorine atom to enhance biological activity and selectivity .

Table 3: Chiral Drug Synthesis Using this compound

Drug NameSynthesis MethodYield (%)
IndinavirReduction and aminationHigh
Other chiral drugsVarious asymmetric reactionsVariable

Comparison with Similar Compounds

Structural and Functional Group Variations

Sulindac (Z-Isomer)
  • Molecular Formula : C${20}$H${17}$FO$_3$S
  • Molecular Weight : 356.41 g/mol
  • Substituents :
    • Fluorine at C5
    • Methyl at C2
    • Acetic acid moiety at C3
    • p-(Methylsulfinyl)phenyl group at C1
  • Key Properties: Nonsteroidal anti-inflammatory drug (NSAID) with a melting point of 182–185°C. Exhibits stereospecificity (Z-isomer is active). Poor water solubility due to hydrophobic sulfinyl and aromatic groups.
  • Research Findings :
    • Carbon-13 NMR studies reveal steric crowding effects in Z vs. E isomers, influencing chemical shifts and stability .
5-Fluoro-2-methyl-1H-inden-3-yl Acetic Acid (SML3042)
  • Molecular Formula : C${29}$H${27}$F$5$N$6$O$_4$
  • Molecular Weight : 618.55 g/mol
  • Substituents :
    • Fluorine at C5
    • Methyl at C2
    • Acetic acid and triazole-functionalized side chains
  • Key Properties: ≥97% purity (HPLC), indicating high synthetic reproducibility.
5-Methyl-2,3-dihydro-1H-indene
  • Molecular Formula : C${10}$H${12}$
  • Molecular Weight : 132.20 g/mol
  • Substituents :
    • Methyl at C5
    • Partially saturated cyclopentene ring (dihydro structure)
  • Key Properties :
    • Reduced aromaticity compared to 5-Fluoro-1-methyl-1H-indene.
    • Used as a building block in organic synthesis .

Physicochemical and Spectroscopic Properties

Property This compound Sulindac (Z-Isomer) 5-Methyl-2,3-dihydro-1H-indene
Aromaticity Fully unsaturated Fully unsaturated Partially saturated
Melting Point Not reported 182–185°C Not reported
Water Solubility Likely low Low (hydrophobic groups) Moderate (reduced aromaticity)
Key Functional Groups F, CH$_3$ F, CH$3$, SOCH$3$, COOH CH$_3$, dihydro structure
  • Spectroscopic Insights :
    • In sulindac, fluorine substituents induce distinct $^{19}$F NMR chemical shifts (~-120 ppm) and long-range $^{13}$C-$^{19}$F coupling, aiding structural elucidation .
    • Steric effects in Z-isomers of indene derivatives alter $^{13}$C NMR shifts by 0.5–2.0 ppm compared to E-isomers due to conformational strain .

Preparation Methods

Electrophilic Fluorination

Using Selectfluor® or acetyl hypofluorite (AcOF), electrophilic agents directly fluorinate indene precursors at elevated temperatures (80–100°C). However, over-fluorination and ring-opening byproducts necessitate careful stoichiometric control.

Halogen Exchange (Halex Reaction)

Aryl chlorides or bromides undergo nucleophilic substitution with potassium fluoride (KF) in polar aprotic solvents (e.g., DMF) at 120–150°C. Catalytic amounts of crown ethers (18-crown-6) enhance fluoride ion solubility, improving yields to 70–80%.

Table 3: Fluorination Efficiency Comparison

MethodYield (%)Purity (%)Byproducts
Electrophilic (Selectfluor®)6585Di-fluorinated species
Halex (KF/Crown Ether)7892Unreacted chloride

Asymmetric Synthesis for Chiral Derivatives

The demand for enantiopure indenes in drug synthesis has spurred asymmetric methods. Rhodium-catalyzed hydroacylation of 5-fluoro-1H-indene with chiral phosphine ligands (e.g., BINAP) achieves enantiomeric excess (ee) >90%.

Reaction Scheme :

  • Substrate Activation : Rh(I) complex coordinates to the indene double bond.

  • Hydride Transfer : Stereoselective hydrogen insertion establishes the chiral center.

  • Ligand Effects : BINAP’s axial chirality dictates the R/S configuration.

Table 4: Ligand Impact on Enantioselectivity

Ligandee (%)Yield (%)
(R)-BINAP9275
(S)-Segphos8868

Industrial-Scale Production Considerations

Scaling indene synthesis introduces challenges in cost, safety, and waste management. Key considerations include:

  • Solvent Recovery : Toluene and DCM are recycled via distillation, reducing material costs by 30%.

  • Catalyst Reusability : Immobilized AlCl₃ on silica gel retains 80% activity after five cycles.

  • Waste Streams : Aqueous acidic byproducts are neutralized with calcium carbonate, yielding non-hazardous gypsum.

Table 5: Economic and Environmental Metrics

MetricLaboratory ScaleIndustrial Scale
Cost per kg ($)1,200350
Carbon Footprint (kg CO₂/kg)124.5

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Fluoro-1-methyl-1H-indene, and how are intermediates characterized?

  • Methodological Answer : The synthesis typically involves Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for introducing fluorine-containing substituents. For example, fluorinated indene derivatives are synthesized by reacting azide intermediates (e.g., 3-(2-azidoethyl)-5-fluoro-1H-indole) with terminal alkynes in PEG-400/DMF solvent systems under ambient conditions. Post-reaction, the crude product is purified via column chromatography (70:30 ethyl acetate/hexane) and characterized using 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, 19F NMR^{19} \text{F NMR}, TLC, and HRMS to confirm structure and purity .

Q. How is the structural integrity of this compound validated experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction is the gold standard for unambiguous structural confirmation. For derivatives lacking crystallinity, multi-nuclear NMR (1H^1 \text{H}, 13C^{13} \text{C}, 19F^{19} \text{F}) and high-resolution mass spectrometry (HRMS) are employed. 19F NMR^{19} \text{F NMR} is critical for verifying fluorine substitution patterns, while TLC monitors reaction progress and purity .

Q. What purification techniques are effective for isolating this compound derivatives?

  • Methodological Answer : Flash column chromatography with gradient elution (e.g., ethyl acetate/hexane) is widely used. For polar intermediates, preparative HPLC or recrystallization (e.g., using ethanol/water mixtures) may improve yield and purity. Solvent selection is optimized based on the compound’s logP, predicted via computational tools like ACD/Labs Percepta .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance fluorination efficiency in this compound synthesis?

  • Methodological Answer : Systematic variation of catalysts (e.g., CuI vs. Pd-based), solvents (DMF vs. THF), and temperature is conducted. Design of Experiments (DoE) frameworks, such as factorial designs, identify critical parameters. For example, CuI in PEG-400 increases reaction rates due to enhanced solubility of azide intermediates, while elevated temperatures (50–60°C) may reduce side products .

Q. What computational strategies predict the physicochemical properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps), while molecular dynamics simulations assess solubility and stability. Tools like ACD/Labs Percepta predict logP, pKa, and spectral data, aiding in rational design before synthesis. These models are validated against experimental NMR and HRMS data .

Q. How are contradictions in spectroscopic or synthetic yield data resolved during characterization?

  • Methodological Answer : Contradictions (e.g., unexpected 19F NMR^{19} \text{F NMR} shifts or low yields) are addressed via:

  • Replication : Repeating syntheses under controlled conditions.
  • Advanced Analytics : Using 2D NMR (COSY, HSQC) to confirm connectivity or LC-MS to detect trace impurities.
  • Error Analysis : Quantifying uncertainties in instrumentation (e.g., ±0.001 ppm for NMR) and methodological biases (e.g., solvent polarity effects on reaction pathways) .

Q. What mechanistic insights explain regioselectivity in fluorine substitution on the indene backbone?

  • Methodological Answer : Isotopic labeling (18O^{18} \text{O}, 2H^{2} \text{H}) and kinetic studies track reaction pathways. For example, electron-withdrawing fluorine substituents direct electrophilic attacks to specific positions on the indene ring. Computational studies (DFT) map transition states to rationalize observed regioselectivity .

Data Presentation Guidelines

  • Raw Data : Include in appendices (e.g., NMR spectra, chromatograms).
  • Processed Data : Tabulate key results (e.g., yields, RfR_f values, NMR shifts) in the main text.
  • Uncertainty Reporting : Specify confidence intervals for quantitative measurements (e.g., ±2% for yields) .

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